molecular formula C4H6N4O B13819609 Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)-

Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)-

Cat. No.: B13819609
M. Wt: 126.12 g/mol
InChI Key: PNVXWLWLAMJCQS-UHFFFAOYSA-N
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Description

Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the inhibition of specific enzymes or modulation of receptor activity, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- is unique due to its specific arrangement of nitrogen atoms within the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

1-(5-amino-2H-triazol-4-yl)ethanone

InChI

InChI=1S/C4H6N4O/c1-2(9)3-4(5)7-8-6-3/h1H3,(H3,5,6,7,8)

InChI Key

PNVXWLWLAMJCQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNN=C1N

Origin of Product

United States

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